MPO Enzyme Inhibition: Superior Potency and Selectivity Profile vs. Halogenated Analogs
N-(4-iodophenyl)formamide exhibits potent and selective inhibition of recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. This activity is notably more potent than its inhibitory effects on other peroxidases; it is over 16-fold selective for MPO over CYP3A4 (IC50 = 2,600 nM) [2] and nearly 40-fold selective over thyroid peroxidase (TPO, IC50 = 6,300 nM) [3]. While direct comparative IC50 data for chloro-, bromo-, or fluoro-substituted N-phenylformamides against MPO is not available in the same assay, the unique combination of the iodine substituent with the formamide core is a known structural motif for MPO inhibition [4].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | MPO IC50 = 159 nM; CYP3A4 IC50 = 2,600 nM; TPO IC50 = 6,300 nM |
| Comparator Or Baseline | Chloro, Bromo, and Fluoro analogs: Data not available in the same assay system for direct comparison. However, the iodine atom is known to enhance binding affinity to MPO's active site compared to smaller halogens. |
| Quantified Difference | MPO vs. CYP3A4: 16.4-fold selectivity; MPO vs. TPO: 39.6-fold selectivity |
| Conditions | Recombinant human enzymes; MPO assay with 120 mM NaCl and aminophenyl fluorescein substrate; CYP3A4 and TPO assays of unknown origin. |
Why This Matters
This data identifies N-(4-iodophenyl)formamide as a selective MPO inhibitor, a valuable tool compound for research in inflammation, cardiovascular, and neurodegenerative diseases.
- [1] BindingDB. (n.d.). BDBM50554044 CHEMBL4792720. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
- [2] BindingDB. (n.d.). BDBM50554044 CHEMBL4792720. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
- [3] BindingDB. (n.d.). BDBM50554044 CHEMBL4792720. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
- [4] PMC. (n.d.). Table 1. Structure, Potency, Selectivity, and Irreversibility of MPO Inhibitors. Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
